molecular formula C11H11F3N2O2 B1670361 Dezinamide CAS No. 91077-32-6

Dezinamide

Cat. No. B1670361
Key on ui cas rn: 91077-32-6
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
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Patent
US05068231

Procedure details

A 16 ml solution containing 5.94 g of phosgene was prepared by dissolving phosgene gas in cold toluene. This solution was stirred with 7 g potassium carbonate in an acetone-ice bath for about 10 minutes. To this solution in the bath was added dropwise over a 13 minute period at -9° C. to +4° C. a solution of 19.2 g (0.050 mole) of 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine in 38.4 ml of toluene. The cold bath was removed and the temperature of the reaction mixture rose to 18° C. after 1/2 hr. TLC (silica gel eluted with methylene chloride) of a sample indicated all the 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine had disappeared (reacted). After 1 hr, the mixture was filtered to remove solid, leaving a filtrate containing 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride and diphenylchloromethane. The filtrate was added (over a 7 min period) to about 30 ml of liquid ammonia at - 60° to -30° C. Some white solid formed in the mixture. The ammonia was refluxed under a dry ice-acetone condenser for 1/2 hr and then allowed to evaporate using nitrogen gas to facilitate the removal of ammonia. Petroleum ether (60 ml) was added to the mixture and the resulting white solid was collected by filtration and rinsed twice with petroleum ether to give 18.1 g of solid. The solid was stirred in 90 ml of water at room temperature for one hr, filtered off, rinsed twice with water and dried under vacuum at about 60° C. for 2 hr to give 13 g (100%) of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
19.2 g
Type
reactant
Reaction Step Five
Quantity
38.4 mL
Type
solvent
Reaction Step Five
Name
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].C1(C(C2C=CC=CC=2)[N:18]2CC(OC3C=CC=C(C(F)(F)F)C=3)C2)C=CC=CC=1.[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49](Cl)=[O:50])[CH2:46]1.C1(C(C2C=CC=CC=2)Cl)C=CC=CC=1.N>C1(C)C=CC=CC=1>[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49]([NH2:18])=[O:50])[CH2:46]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
solution
Quantity
16 mL
Type
reactant
Smiles
Name
Quantity
5.94 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
19.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F)C1=CC=CC=C1
Name
Quantity
38.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(OC2CN(C2)C(=O)Cl)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)C1=CC=CC=C1
Step Seven
Name
liquid
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
WASH
Type
WASH
Details
TLC (silica gel eluted with methylene chloride) of a sample
CUSTOM
Type
CUSTOM
Details
(reacted)
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CUSTOM
Type
CUSTOM
Details
leaving a filtrate
CUSTOM
Type
CUSTOM
Details
Some white solid formed in the mixture
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the removal of ammonia
ADDITION
Type
ADDITION
Details
Petroleum ether (60 ml) was added to the mixture
FILTRATION
Type
FILTRATION
Details
the resulting white solid was collected by filtration
WASH
Type
WASH
Details
rinsed twice with petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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